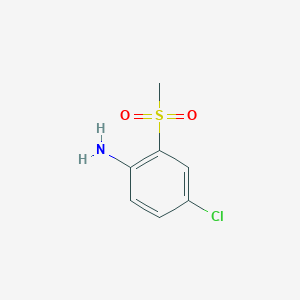

4-Chloro-2-(methylsulfonyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-(methylsulfonyl)aniline is a pale purple to grey-brown crystalline powder . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes, and pharmaceutical and chemical production processes .

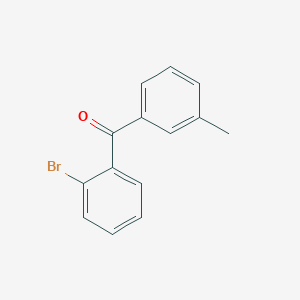

Synthesis Analysis

The synthesis of 2-chloro-4-methylsulfonyl-aniline involves a mixture of 2-chloro-4-methylsulfonyl-1-nitro-benzene in EtOH and a saturated NH4Cl solution. This mixture is heated to 90 °C, and then Fe is added in one portion .Molecular Structure Analysis

The molecular formula of 4-Chloro-2-(methylsulfonyl)aniline is C7H8ClNO2S . Its molecular weight is 205.664 g/mol .Chemical Reactions Analysis

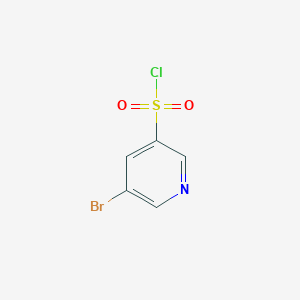

Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described. In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .Physical And Chemical Properties Analysis

4-Chloro-2-(methylsulfonyl)aniline has a molecular weight of 205.66 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its XLogP3 is 1.5 .Aplicaciones Científicas De Investigación

Chemoselective Reactions : 4,6-Dichloro-2-(methylsulfonyl)pyrimidine, a compound related to 4-Chloro-2-(methylsulfonyl)aniline, is involved in chemoselective SNAr reactions with amines. These reactions are influenced by weak bases and steric factors (Baiazitov et al., 2013).

Synthesis of Sulfonated Compounds : A process for facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide starting from anilines is reported. This synthesis involves anilines as the aryl source and sulfonyl radicals from sulfur dioxide as key intermediates (Liu, Zheng, & Wu, 2017).

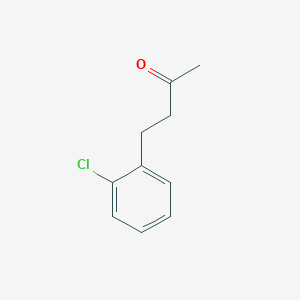

Pharmacological Evaluation : A series of 4-(methylsulfonyl)aniline derivatives were synthesized for potential anti-inflammatory applications. These compounds were evaluated using an egg-white induced edema model in rats (Mahdi, Mohammed, & Jassim, 2012).

Ortho-Chlorination of Aryls : 1-Chloro-1,2-benziodoxol-3-one, a powerful chlorinating agent, is used for ortho-selective chlorination of anilides and sulfonamides, showcasing its application in modifying aniline derivatives (Vinayak et al., 2018).

Synthesis of Benzothiazine Derivatives : 4H-1,4-Benzothiazine-1,1-dioxide derivatives were synthesized from 2-(methylsulfanyl)aniline through a sequence of reactions, highlighting its utility in creating structurally diverse compounds (Montis et al., 2008).

Polymers and Conductivity : Research into the synthesis and properties of polymers derived from aniline compounds, like the sulfonated polyaniline and its derivatives, is significant. These studies explore their solubility, electrical conductivity, and applications in areas like anti-corrosion coatings (Salih, 2010; Xing et al., 2014).

Safety and Hazards

4-Chloro-2-(methylsulfonyl)aniline is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment should be used to avoid dust formation and breathing in vapours, mist, or gas . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

Mecanismo De Acción

Target of Action

It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the SM coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

In the context of the sm coupling reaction, it may be involved in the formation of new carbon-carbon bonds .

Action Environment

In the context of the sm coupling reaction, the success of the reaction is attributed to the exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

4-chloro-2-methylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQDFMQIRCHBHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)

![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)

![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)